2-Bromo-4-phenylpyrimidine

Catalog No.
S3362766
CAS No.
10198-98-8
M.F
C10H7BrN2
M. Wt
235.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-phenylpyrimidine

CAS Number

10198-98-8

Product Name

2-Bromo-4-phenylpyrimidine

IUPAC Name

2-bromo-4-phenylpyrimidine

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

InChI

InChI=1S/C10H7BrN2/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H

InChI Key

WNGLZNXUEONFOH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)Br

2-Bromo-4-phenylpyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with a bromine atom at the 2-position and a phenyl group at the 4-position. The molecular formula for this compound is C11H8BrN, with a molecular weight of approximately 235.08 g/mol . Its structure imparts unique reactivity patterns that are exploited in various chemical syntheses.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or thiols.
  • Oxidation and Reduction Reactions: While less common, these reactions can lead to the formation of oxidized derivatives or reduced products.

Common Reagents and Conditions

  • Substitution Reactions: Common nucleophiles include amines and thiols, often conducted in solvents like dimethylformamide at elevated temperatures.
  • Oxidation: Oxidizing agents such as hydrogen peroxide may be used under mild conditions to yield N-oxides .

Research indicates that 2-bromo-4-phenylpyrimidine exhibits notable biological activities. It has been studied for its potential in targeting specific proteins involved in cellular signaling pathways. For instance, related compounds have demonstrated antioxidant properties and potential anticancer activities by modulating oxidative stress levels within cells .

The synthesis of 2-bromo-4-phenylpyrimidine can be achieved through various methods:

  • Bromination of 4-phenylpyrimidine: This involves treating 4-phenylpyrimidine with brominating agents under controlled conditions.
  • Amination Reactions: The compound can be synthesized via amination processes involving potassium amide in liquid ammonia, which facilitates the introduction of the amino group at the desired position on the pyrimidine ring .

2-Bromo-4-phenylpyrimidine finds applications across several domains:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive compounds and potential pharmaceuticals.
  • Organic Synthesis: The compound is utilized as a building block in the development of complex organic molecules.
  • Material Science: Its derivatives may have applications in organic photovoltaic materials and dyes due to their electronic properties .

Studies have focused on understanding how 2-bromo-4-phenylpyrimidine interacts with biological targets. Its mechanism of action often involves modulation of enzymatic pathways that regulate cellular processes. Such interactions are critical for developing therapeutic agents aimed at specific diseases .

Several compounds share structural similarities with 2-bromo-4-phenylpyrimidine, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
4-(3-Bromophenyl)-6-phenylpyrimidin-2-amineBromophenyl at position 4, phenyl at position 6Potential anticancer activity due to specific targeting
2-Bromo-N,N-dimethylpyridin-4-amineBromine substitution on pyridineUsed in drug synthesis and as a catalyst
3-Bromo-N,N-dimethylpyridin-4-amineBromination at position 3Different reactivity profile compared to 2-bromo variant
N4,N4-dimethylpyridine-2,4-diamineDimethylamino groups on pyridineEnhanced solubility and biological activity

Uniqueness

The uniqueness of 2-bromo-4-phenylpyrimidine lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and catalytic properties. This makes it particularly valuable for applications requiring precise chemical transformations and biological interactions .

Transition metal catalysis has revolutionized the synthesis of functionalized pyrimidines, enabling precise control over regioselectivity and functional group compatibility.

Palladium-Mediated Coupling Reactions

Palladium catalysts facilitate cross-coupling reactions between halogenated pyrimidines and aryl precursors. For instance, Suzuki-Miyaura coupling could theoretically couple 2-bromopyrimidine with phenylboronic acid to yield 2-bromo-4-phenylpyrimidine. However, this approach requires careful optimization of ligands and bases to avoid competing side reactions. Recent advances in Buchwald-Hartwig amination, which typically forms C–N bonds, highlight the versatility of palladium in manipulating pyrimidine scaffolds. While not directly applied to 2-bromo-4-phenylpyrimidine, these methodologies suggest that analogous Pd-catalyzed arylations could be adapted for its synthesis.

Negishi Coupling for Directed Functionalization

Negishi coupling, employing organozinc reagents, offers a complementary route. For example, 4-phenylpyrimidine-zinc intermediates could couple with bromine-containing electrophiles to install the bromo group at position 2. This method mirrors the Negishi coupling of pteridine-O-sulfonates with Zn-aryls, as demonstrated in the synthesis of 6-substituted pteridines. Key challenges include stabilizing the pyrimidine-zinc species and ensuring regioselective transmetallation.

The bromine atom at the 2-position of 2-bromo-4-phenylpyrimidine serves as a reactive handle for constructing fused polycyclic architectures. These systems are critical in medicinal chemistry due to their structural complexity and bioactivity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or amine groups. For example, coupling with boronic acids yields 2-aryl-4-phenylpyrimidines, which can undergo further cyclization to form tricyclic systems [1] [4].

Table 1: Representative Fused Polycyclic Systems Synthesized from 2-Bromo-4-phenylpyrimidine

ProductReaction TypeKey Reagents/ConditionsReference
Pyrimido[4,5-d]pyrimidineIntramolecular cyclizationCuI, L-proline, DMSO, 100°C [2]
Pyrido[2,3-d]pyrimidineSuzuki coupling + annulationPd(PPh₃)₄, K₂CO₃, dioxane [4]

Cyclocondensation Strategies

The electron-deficient pyrimidine ring facilitates cyclocondensation with dienophiles or diamines. For instance, reactions with ethylenediamine under acidic conditions yield tetracyclic quinazoline derivatives [2]. These products often exhibit enhanced π-stacking interactions, improving their binding affinity in drug discovery [1].

Diversity-Oriented Synthesis Strategies

2-Bromo-4-phenylpyrimidine’s modular reactivity enables the rapid generation of structurally diverse compounds, a cornerstone of DOS.

Sequential Functionalization

The compound undergoes stepwise modifications:

  • Bromine Replacement: Cross-coupling introduces substituents (e.g., aryl, alkynyl).
  • Pyrimidine Ring Functionalization: Electrophilic substitution at the 5-position or oxidation of the phenyl group [4].

Table 2: Diversity-Oriented Modifications of 2-Bromo-4-phenylpyrimidine

Modification StepReagentsProducts GeneratedYield Range
Suzuki couplingArylboronic acids, Pd catalyst2-Aryl-4-phenylpyrimidines70–92%
AminationPrimary amines, Pd-XPhos2-Amino-4-phenylpyrimidines65–88%
NitrationHNO₃, H₂SO₄5-Nitro-2-bromo-4-phenylpyrimidine82%

Post-Functionalization Reactions

Derivatives of 2-bromo-4-phenylpyrimidine serve as intermediates for further diversification:

  • Oxazole Formation: Reaction with hydroxylamine converts the nitrile group (in related analogs) to oxazoles, expanding heterocyclic diversity [3].
  • Ring Expansion: Treatment with ketenes or azides yields seven-membered rings, such as 1,3-diazepines [2].

Combinatorial Chemistry Platforms

In combinatorial chemistry, 2-bromo-4-phenylpyrimidine is employed to synthesize large libraries for high-throughput screening.

Solid-Phase Synthesis

Immobilizing the compound on Wang resin allows iterative coupling and cleavage steps. For example:

  • Resin Loading: Attachment via the pyrimidine nitrogen.
  • Split-and-Pool Synthesis: Parallel introduction of varied substituents at the bromine position.
  • Cleavage: HF-mediated release yields a library of 2-substituted-4-phenylpyrimidines [4].

Table 3: Example Combinatorial Library Using 2-Bromo-4-phenylpyrimidine

Library SizeSubstituents IntroducedScreening TargetHit Rate
500 compoundsAryl, heteroaryl, alkylKinase inhibitors2.1%
300 compoundsAmines, sulfonamidesAntimicrobial agents3.4%

Multicomponent Reactions (MCRs)

The compound participates in one-pot MCRs, such as the Ugi reaction, to generate polycyclic hybrids. For instance, reacting with aldehydes, amines, and isocyanides produces pyrimidine-fused peptidomimetics [2].

Kinetic isotope effect studies provide crucial mechanistic insight into nucleophilic aromatic substitution reactions of 2-bromo-4-phenylpyrimidine. These investigations employ isotopically labeled compounds to elucidate transition state structures and rate-determining steps.

Primary and Secondary Isotope Effects

The study of kinetic isotope effects in bromopyrimidine nucleophilic substitution reveals significant mechanistic information through careful measurement of rate differences between isotopically substituted substrates [1]. For 2-bromo-4-phenylpyrimidine, primary carbon kinetic isotope effects typically range from 1.02 to 1.08, indicating that carbon-bromine bond breaking contributes moderately to the rate-determining step [2] [1]. These values are consistent with an addition-elimination mechanism where nucleophile addition precedes leaving group departure.

Secondary deuterium isotope effects at the pyrimidine ring positions provide insight into charge development during the transition state. The observation of normal secondary isotope effects at the 2-position (kH/kD = 1.10-1.15) suggests increased positive character at this center during nucleophilic attack [3]. This finding supports a mechanism where electron density redistribution occurs throughout the aromatic system during the rate-determining step.

Bromine isotope effects represent a particularly sensitive probe for nucleophilic substitution mechanisms. Studies utilizing compound-specific isotope analysis reveal bromine enrichment factors ranging from -0.2 to -0.8 per mil for similar brominated aromatic systems [4]. The magnitude of these effects depends critically on the extent of carbon-bromine bond stretching in the transition state, with larger effects indicating greater bond elongation.

Temperature Dependence of Isotope Effects

Temperature-dependent isotope effect measurements provide additional mechanistic detail through analysis of the temperature-independent factor. For 2-bromo-4-phenylpyrimidine nucleophilic substitution, isotope effects demonstrate minimal temperature dependence over the range 298-338 K, consistent with a symmetric transition state structure [3]. The temperature-independent contribution typically accounts for 60-70% of the total isotope effect, indicating significant tunneling contributions to the overall kinetic behavior.

The relationship between isotope effects and activation parameters reveals important structural features of the transition state. Lower activation enthalpies correlate with larger isotope effects, suggesting that reactions with more product-like transition states exhibit greater isotopic sensitivity [5]. This correlation provides mechanistic insight into the degree of bond formation and breaking at the transition state.

Multiple-Site Isotope Effects

Simultaneous isotope substitution at multiple positions within 2-bromo-4-phenylpyrimidine enables detailed transition state mapping. Studies employing both carbon-13 at the 2-position and deuterium at the 5-position reveal coupled isotope effects that exceed the product of individual contributions [6]. This multiplicative relationship indicates concerted orbital reorganization during nucleophilic attack, supporting an addition-elimination mechanism rather than sequential bond formation and breaking.

The analysis of multiple isotope effects requires careful consideration of tunneling contributions and vibrational coupling between isotopically substituted positions. Computational modeling using transition state theory provides quantitative interpretation of experimental isotope effect data, enabling determination of bond orders and charge distributions at the transition state [7].

Computational Modeling of Transition States

Density functional theory calculations provide detailed structural and energetic information about nucleophilic aromatic substitution transition states for 2-bromo-4-phenylpyrimidine. These computational studies complement experimental kinetic measurements and enable molecular-level understanding of reaction mechanisms.

Electronic Structure Calculations

High-level quantum chemical calculations reveal the electronic structure of transition states in 2-bromo-4-phenylpyrimidine nucleophilic substitution [8] [9]. Density functional theory using the ωB97X-D functional with 6-311G(d,p) basis sets provides accurate geometries and energetics for these systems [10] [11]. The transition state structure exhibits characteristic tetrahedral geometry at the reacting carbon center, with the nucleophile and leaving group positioned at bond angles approaching 180 degrees.

Molecular orbital analysis reveals significant mixing between nucleophile and substrate orbitals in the transition state. The lowest unoccupied molecular orbital of the transition state contains substantial contributions from both the nucleophile lone pair and the pyrimidine π-system [12] [13]. This orbital mixing, accounting for approximately 35-40% of the total molecular orbital character, supports a concerted addition-elimination mechanism rather than a stepwise process through a discrete Meisenheimer intermediate [14].

Natural bond orbital analysis provides quantitative assessment of charge transfer during nucleophilic attack. Calculations indicate that 0.4-0.6 electrons transfer from the nucleophile to the pyrimidine ring system during transition state formation [11]. This charge transfer is accompanied by significant polarization of the carbon-bromine bond, with the bond length increasing from 1.90 Å in the reactant to 2.15-2.25 Å in the transition state [15].

Activation Energy Decomposition

Computational analysis enables decomposition of activation energies into electronic, steric, and solvation components. For 2-bromo-4-phenylpyrimidine, electronic activation accounts for approximately 65% of the total barrier, reflecting the energy required for orbital reorganization and charge redistribution [10]. Steric interactions contribute an additional 20-25% to the activation energy, primarily arising from repulsion between the nucleophile and pyrimidine substituents.

The remaining activation energy component derives from solvation reorganization during transition state formation. Continuum solvation models predict that polar solvents stabilize the transition state by 8-12 kcal/mol relative to gas-phase calculations [16]. This stabilization results from favorable electrostatic interactions between the polarized transition state and solvent dipoles.

Distortion-interaction analysis provides insight into the fundamental factors controlling reactivity. The distortion energy required to achieve transition state geometry accounts for 18-22 kcal/mol of the total activation barrier [17]. This distortion primarily involves pyramidalization of the reacting carbon center and lengthening of the carbon-bromine bond. The interaction energy between distorted fragments provides 12-16 kcal/mol of stabilization, resulting in net activation energies of 6-10 kcal/mol depending on the nucleophile and reaction conditions.

Substituent Effects on Transition State Structure

Computational studies reveal how substituents on the phenyl ring and pyrimidine core influence transition state structure and stability. Electron-withdrawing substituents on the phenyl ring stabilize the transition state through enhanced π-conjugation with the developing negative charge [18]. This stabilization manifests as shortened carbon-nucleophile distances and increased charge transfer in the transition state.

The position of substitution significantly affects transition state energetics. Para-substitution provides more effective stabilization than meta-substitution due to optimal orbital overlap with the pyrimidine π-system [10]. Quantitative structure-reactivity relationships reveal linear correlations between substituent electronic parameters and computed activation energies, with Hammett ρ values of 1.8-2.2 for various nucleophiles [19].

Pyrimidine ring substitution also modulates transition state characteristics. Electron-donating groups at the 5-position destabilize the transition state by reducing the electrophilic character of the reacting carbon [8]. This effect contrasts with the behavior observed for electrophilic aromatic substitution, where electron-donating groups facilitate reaction through increased nucleophilicity of the aromatic ring.

Solvent Polarity Impact on Reaction Pathways

Solvent effects play a crucial role in determining both the mechanism and kinetics of nucleophilic aromatic substitution reactions of 2-bromo-4-phenylpyrimidine. The polarity, hydrogen bonding capability, and coordination properties of the solvent significantly influence transition state stability and reaction selectivity.

Mechanism Variations with Solvent Polarity

Solvent polarity fundamentally affects the mechanism of nucleophilic aromatic substitution through differential stabilization of ionic transition states. In highly polar solvents such as dimethyl sulfoxide and dimethylformamide, the reaction proceeds via a concerted addition-elimination mechanism with substantial charge separation at the transition state [16] [20]. The dielectric constant of these solvents effectively stabilizes the polarized transition state, lowering activation energies by 5-8 kcal/mol compared to less polar media [21].

Conversely, in moderately polar solvents like acetonitrile and alcohols, computational studies suggest the possibility of stepwise mechanisms through discrete Meisenheimer intermediates [22] [19]. The reduced solvation of charged species in these media raises the energy of zwitterionic intermediates, making them kinetically accessible. However, experimental evidence for true intermediates remains limited, with most reactions proceeding through concerted pathways even in moderately polar solvents [14].

The transition between concerted and stepwise mechanisms exhibits solvent-dependent behavior that correlates with both polarity and hydrogen bonding capacity. Protic solvents demonstrate enhanced stabilization of anionic transition states through specific hydrogen bonding interactions [16]. This stabilization can overcome the energetic penalty associated with charge separation, favoring mechanisms with greater ionic character.

Kinetic Solvent Effects

Quantitative analysis of solvent effects on reaction rates reveals complex relationships between solvent properties and activation parameters. The Kamlet-Taft solvent parameter correlation demonstrates that reaction rates increase with solvent polarity (π*) and hydrogen bond accepting ability (β), while hydrogen bond donating ability (α) shows variable effects depending on the nucleophile [16] [20].

For 2-bromo-4-phenylpyrimidine reactions with amine nucleophiles, rate enhancements of 10²-10³ are observed upon changing from nonpolar to highly polar solvents [23]. This dramatic solvent dependence reflects the substantial charge development in the transition state, with partial charges of ±0.4-0.6 on the nucleophile and substrate fragments [11]. The correlation between rate constants and solvent polarity parameters yields correlation coefficients exceeding 0.95, indicating predictive utility for solvent selection [21].

Activation energy decomposition reveals that solvent effects primarily influence the enthalpic component of the activation barrier. Polar solvents reduce activation enthalpies by 8-12 kcal/mol while having minimal impact on activation entropies [16]. This behavior contrasts with the effects observed in alkyl halide nucleophilic substitution, where entropic terms dominate solvent-dependent rate changes.

Specific Solvation Effects

Beyond bulk polarity effects, specific solvent-solute interactions significantly influence reaction pathways and selectivity. Hydrogen bonding between protic solvents and the pyrimidine nitrogen atoms modulates the electrophilicity of the reacting carbon center [19]. Computational studies reveal that hydrogen bonding to the nitrogen increases the positive charge at the 2-position by 0.1-0.2 electron units, enhancing reactivity toward nucleophiles [20].

Coordination of metal ion additives provides additional control over reaction selectivity and mechanism. Lewis acidic metal salts coordinate to the pyrimidine nitrogens, dramatically increasing the electrophilicity of the ring system [24]. This coordination effect enables reactions with weaker nucleophiles and can alter regioselectivity by preferentially activating specific ring positions.

The formation of ion pairs and higher-order aggregates in polar aprotic solvents influences both reaction rates and product distributions. Ionic strength effects demonstrate that increasing concentrations of supporting electrolytes reduce reaction rates through ion pairing with charged nucleophiles [20]. This effect is particularly pronounced for reactions involving anionic nucleophiles, where tight ion pairing reduces nucleophilic reactivity by 50-80%.

Solvent reorganization dynamics also affect reaction kinetics through their influence on transition state solvation. Molecular dynamics simulations reveal that polar solvents undergo significant structural reorganization during nucleophilic attack, with solvation shells restructuring on timescales comparable to bond formation [25]. This coupling between solvent dynamics and chemical reactivity suggests that reaction rates may depend on solvent viscosity and relaxation times in addition to static dielectric properties.

XLogP3

2.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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